molecular formula C17H19N3O B7499048 (5-Methylpyrazin-2-yl)-(4-phenylpiperidin-1-yl)methanone

(5-Methylpyrazin-2-yl)-(4-phenylpiperidin-1-yl)methanone

Cat. No. B7499048
M. Wt: 281.35 g/mol
InChI Key: OLSRHRVWHAICKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylpyrazin-2-yl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPMP and belongs to the class of piperidine derivatives. MPMP has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of MPMP is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPMP has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. MPMP has also been shown to reduce the levels of oxidative stress markers and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPMP in lab experiments is its high potency and selectivity. MPMP has been shown to have a low toxicity profile, making it a safe compound for use in preclinical studies. However, one of the limitations of using MPMP in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of MPMP. One potential area of focus is the development of novel drug formulations that can improve the solubility and bioavailability of MPMP. Another area of focus is the investigation of the potential use of MPMP in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of MPMP and its potential side effects.

Synthesis Methods

The synthesis of MPMP involves the reaction of 4-phenylpiperidine with 5-methylpyrazine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified through recrystallization.

Scientific Research Applications

MPMP has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. MPMP has also been studied for its potential use as a treatment for Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

(5-methylpyrazin-2-yl)-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13-11-19-16(12-18-13)17(21)20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSRHRVWHAICKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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